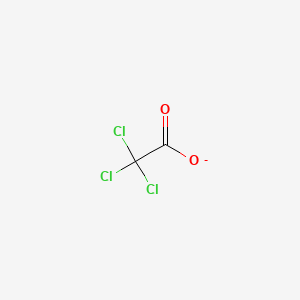
3-Oxovalproic acid
Overview
Description
3-Oxovalproic acid is a metabolite of valproic acid . Valproic acid (VPA) is a chemical compound and an acid that has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression .
Synthesis Analysis
Valproic acid is extensively metabolized in the liver and involves multiple metabolic pathways including O-glucuronidation, β-oxidation, ω-oxidation hydroxylation, ketone formation, and desaturation . To date, in excess of 25 metabolites have been identified with valproic acid glucuronide and 3-oxo-valproic acid being by far the most abundant metabolites (~40 and 33% of an administered dose, respectively) .Molecular Structure Analysis
The molecular formula of 3-Oxovalproic acid is C8H14O3 . Its average mass is 158.195 Da and its monoisotopic mass is 158.094299 Da .Chemical Reactions Analysis
Valproic acid is extensively metabolized in the liver and involves multiple metabolic pathways . Hydroxylation to form 4-ene-valproic acid and other metabolites is via the action of CYP2A6, CYP2C9, CYP2C19, and CYP2B6 isoenzymes while O-glucuronidation is mediated by UGT1A3 and UGT2B7 isoenzymes .Physical And Chemical Properties Analysis
3-Oxovalproic acid has a density of 1.0±0.1 g/cm3, a boiling point of 267.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 55.7±6.0 kJ/mol and its flash point is 130.1±19.1 °C . The index of refraction is 1.445 .Scientific Research Applications
Metabolite of Valproic Acid
3-Oxovalproic acid is a metabolite of valproic acid . Valproic acid is a chemical compound that has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression .
Pharmacokinetic Studies
Valproic acid, from which 3-Oxovalproic acid is derived, is extensively metabolized in the liver and involves multiple metabolic pathways . These include O-glucuronidation, β-oxidation, ω-oxidation hydroxylation, ketone formation, and desaturation . The study of these metabolic pathways and the role of 3-Oxovalproic acid in them can provide valuable insights into the pharmacokinetics of valproic acid .
Drug Development
3-Oxovalproic acid is a versatile substance used in scientific research and has shown promise in various applications, including drug development. Its properties as a metabolite of valproic acid, a well-known anticonvulsant and mood-stabilizing drug, make it a potential candidate for the development of new drugs.
Enzyme Inhibition Studies
The metabolic pathways of valproic acid, which involve 3-Oxovalproic acid, are mediated by various enzymes . Studying the interaction of 3-Oxovalproic acid with these enzymes can help in understanding their function and could lead to the development of new enzyme inhibitors .
Biochemical Analysis
3-Oxovalproic acid can also be used in biochemical analysis. As a metabolite of valproic acid, its presence and concentration in biological samples can provide important information about the metabolism and pharmacokinetics of valproic acid .
Therapeutic Drug Monitoring
The presence and concentration of 3-Oxovalproic acid in biological samples can be used for therapeutic drug monitoring . This can help in optimizing the dosage of valproic acid for individual patients, improving treatment outcomes and reducing side effects .
Safety And Hazards
As a metabolite of valproic acid, 3-Oxovalproic acid may share some of the safety and hazard concerns of valproic acid. Valproic acid is known to cause serious abnormalities in fetuses if taken during pregnancy . It is also associated with liver failure, and regular monitoring of liver function tests is recommended .
Future Directions
Valproic acid and its metabolites, including 3-Oxovalproic acid, continue to be subjects of research in various fields. For instance, valproic acid is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types .
properties
IUPAC Name |
3-oxo-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHXKUZTSZTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975543 | |
| Record name | 3-Oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxovalproic acid | |
CAS RN |
60113-81-7 | |
| Record name | 3-Oxo-2-propylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Propyl-3-oxopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-KETOVALPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ0PV4PQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can we accurately measure 3-Oxovalproic acid in a biological sample?
A: The research article describes a highly sensitive and specific method for quantifying 3-Oxovalproic acid in blood plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). [] This technique involves separating the compound from other components in the plasma using chromatography and then detecting and quantifying it based on its mass-to-charge ratio and specific fragmentation pattern. The method boasts a detection range from 10 ng/ml to 500 ng/ml, making it suitable for monitoring therapeutic levels of the metabolite. []
Q2: What is the significance of simultaneously measuring valproic acid and its metabolites like 3-Oxovalproic acid?
A: Quantifying both valproic acid and its metabolites in a single analysis provides a more comprehensive understanding of a patient's individual drug metabolism. [] This can be crucial for optimizing treatment regimens in epilepsy, as individual variations in metabolic rates can impact the drug's efficacy and safety profile. The HPLC-MS/MS method described in the research allows for such simultaneous analysis, potentially paving the way for personalized medicine approaches in epilepsy management. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)
